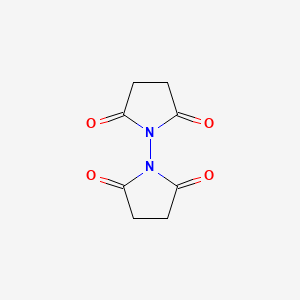

(1,1'-双吡咯烷)-2,2',5,5'-四酮

描述

Synthesis Analysis

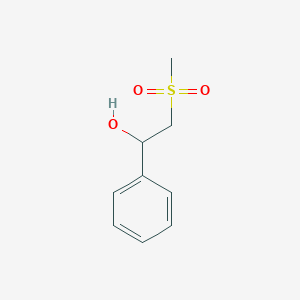

Polyimides incorporating bipyrrolidine tetrone units are synthesized via the ring-coupling reaction of α,α’-bis(chlorosuccinimide)s, facilitated by dust zinc and iodine. The precursors, bis(α-chlorosuccinimide)s, are prepared through the dehydrocyclization of bismaleamic acids in the presence of thionyl chloride. This method confirms the structural integrity of monomers and polymers through IR, 1H-NMR, 13C-NMR spectroscopy, and elemental analysis (Găină & Gaina, 2007).

Molecular Structure Analysis

The molecular structure and conformation of bipyrrolidine derivatives have been explored through single-crystal X-ray crystallography, revealing specific dihedral angles and ring conformations. Such structural analyses help in understanding the spatial arrangement and potential reactivity of these compounds (Michael et al., 1990).

Chemical Reactions and Properties

Bipyrrolidine derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions, showcasing their versatility in forming heterocyclic compounds. These reactions often result in high efficiency and stereoselectivity, producing isoxazolidine cycloadducts with significant regioselectivity (Molchanov et al., 2014).

Physical Properties Analysis

The physical properties, such as thermal behavior, of polymers containing bipyrrolidine tetrone units have been monitored using dynamic thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses demonstrate the polymers' stability and potential applicability in various fields (Găină & Gaina, 2007).

Chemical Properties Analysis

The chemical properties of bipyrrolidine derivatives, including reactivity patterns in cycloaddition reactions and subsequent transformations, underline their utility in synthetic chemistry, particularly in the construction of complex heterocyclic structures. These properties are crucial for the development of new materials and pharmaceuticals (Anderson, 2016).

科学研究应用

聚酰亚胺合成

(1,1'-双吡咯烷)-2,2',5,5'-四酮单元已用于制造新型线性聚合物。这些聚合物通过环偶联反应合成,并已使用红外、核磁共振光谱和热重分析等技术分析了它们的结构完整性和热行为 (Găină & Gaina, 2007)。

分子结构分析

已使用 X 射线晶体学确定了 (1,1'-双吡咯烷)-2,2',5,5'-四酮衍生物(如 (1,1'-双吡咯烷)-2,2'-二硫酮)的分子结构和构象。这项研究有助于了解双吡咯烷化合物的结构性质 (Michael 等人,1990)。

发光材料开发

已研究了官能化双吡咯,包括 (1,1'-双吡咯烷)-2,2',5,5'-四酮的衍生物,因为它们在室温下具有高发光性,使其成为电致发光器件和其他需要紫外发射的应用的潜在候选者 (Che 等人,2001)。

手性配体和辅助应用

(1,1'-双吡咯烷)-2,2',5,5'-四酮已在各种不对称转化中用作手性基序,充当手性配体、助剂和路易斯碱。已经研究了它的物理和溶解性,并且它的形式可以商购 (Li, 2012)。

化学合成和表征

已经对 (1,1'-双吡咯烷)-2,2',5,5'-四酮的各种衍生物的合成和表征进行了研究。这包括使用 FT-IR、NMR 和质谱等技术研究它们的结构和光谱性质,从而深入了解这些化合物的分子性质和潜在应用 (Demirci, 2020)。

金属配位化学

已经探索了 (1,1'-双吡咯烷)-2,2',5,5'-四酮衍生物与钌等金属的配位化学。这些研究阐明了手性诱导能力和在金属有机骨架和配位配合物开发中的潜在应用 (Popowski 等人,2016)。

安全和危害

未来方向

The future directions for the research and application of “(1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone” are not clearly mentioned in the available resources.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

属性

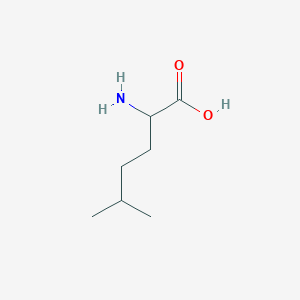

IUPAC Name |

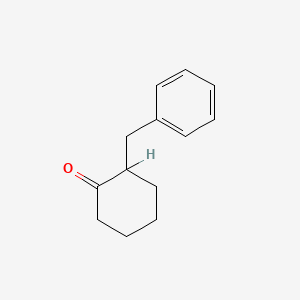

1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUBNMYWDIAMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)N2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190850 | |

| Record name | (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone | |

CAS RN |

3741-24-0 | |

| Record name | (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bisuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bisuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1PR-BISUCCINIMIDE(N,NPR-BISUCCINIMIDYL) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)